2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide
CAS No.:
Cat. No.: VC15830090
Molecular Formula: C8H6F3N3OS
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide -](/images/structure/VC15830090.png)
Specification
Molecular Formula | C8H6F3N3OS |
---|---|
Molecular Weight | 249.22 g/mol |
IUPAC Name | 2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxamide |
Standard InChI | InChI=1S/C8H6F3N3OS/c1-3-2-14-4(6(12)15)5(8(9,10)11)13-7(14)16-3/h2H,1H3,(H2,12,15) |
Standard InChI Key | RYUQYJIQMLRONA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide features a fused imidazo[2,1-b]thiazole bicyclic system substituted at positions 2, 5, and 6 (Figure 1). The core structure consists of:
-
Imidazole ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms fused to the imidazole moiety.
-
Substituents:
Table 1: Physicochemical Properties of 2-Methyl-6-(Trifluoromethyl)Imidazo[2,1-b]Thiazole-5-Carboxamide
Property | Value |
---|---|
Molecular Formula | C₈H₆F₃N₃OS |
Molecular Weight | 249.22 g/mol |
XLogP3 | 2.1 (estimated) |
Hydrogen Bond Donors | 2 (amide NH, thiazole NH) |
Hydrogen Bond Acceptors | 5 (amide O, thiazole N, imidazole N, S, F₃) |
Rotatable Bonds | 1 (amide bond) |
Topological Polar Surface Area | 86.4 Ų |
Data derived from experimental and computational analyses .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide can be approached through two primary routes:
Route A: Cyclocondensation of 2-Aminothiazoles
-
Cyclization with Halo Ketones:
Treatment with α-haloketones (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) induces cyclization to form the imidazothiazole core . -
Carboxamide Installation:
Hydrolysis of ester intermediates followed by amide coupling introduces the carboxamide group .
Route B: Hantzsch-Type Reactions
-
Aldehyde Preparation:
Vilsmeier-Haack formylation of preformed imidazothiazoles generates 5-carboxaldehyde intermediates . -
Condensation with Amines:
Reaction with methylamine derivatives under dehydrating conditions forms the target carboxamide .
Optimization Challenges
Key synthetic hurdles include:
-
Regioselectivity: Ensuring proper orientation during cyclization (e.g., avoiding 4-carboxamide regioisomers).
-
CF₃ Group Stability: Preventing defluorination under acidic or basic conditions.
-
Yield Improvements: Reported yields for analogous compounds range from 39.5% to 84%, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .
Pharmacological Profile
Table 2: Antiproliferative Activity of Imidazothiazole Carboxamides
Mechanistic studies suggest:
-
G₂/M Cell Cycle Arrest: Up to 76.94% arrest in pancreatic cancer cells via tubulin destabilization .
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in leukemia models .
-
Metastasis Suppression: MMP-9 downregulation inhibits invasion in triple-negative breast cancer .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
-
Trifluoromethyl Position:
-
Carboxamide Variants:
-
Thiazole Modifications:
Pharmacokinetic Considerations
Predicted ADME properties (SwissADME):
-
Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s (moderate).
-
Distribution: Volume of Distribution = 1.2 L/kg (tissue-penetrant).
-
Metabolism: CYP3A4-mediated oxidation of thiazole ring (major pathway).
-
Excretion: Renal clearance = 0.8 mL/min/kg (60% unchanged) .
Future Directions
-
Target Deconvolution: Identification of primary molecular targets beyond QcrB and tubulin.
-
Prodrug Development: Phosphate esters to enhance aqueous solubility (logP = 2.1 → 0.7).
-
Combination Therapies: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume